Ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
CAS No.: 1351607-06-1
Cat. No.: VC5121564
Molecular Formula: C14H15N3O4S
Molecular Weight: 321.35
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1351607-06-1 |
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Molecular Formula | C14H15N3O4S |
Molecular Weight | 321.35 |
IUPAC Name | ethyl N-[5-(furan-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
Standard InChI | InChI=1S/C14H15N3O4S/c1-2-20-14(19)16-13-15-9-5-6-17(8-11(9)22-13)12(18)10-4-3-7-21-10/h3-4,7H,2,5-6,8H2,1H3,(H,15,16,19) |
Standard InChI Key | RSKVIGGZVCGIIA-UHFFFAOYSA-N |
SMILES | CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CO3 |
Introduction
Ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a heterocyclic compound featuring a thiazolopyridine core fused with a furan moiety and an ethyl carbamate group. Its structure suggests potential applications in medicinal chemistry due to the presence of pharmacologically active heterocycles such as thiazole and pyridine. These scaffolds are often explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis Pathways
The synthesis of ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multistep reactions starting from furan derivatives and thiosemicarbazide precursors:
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Formation of the Thiazolopyridine Core:
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Reaction of furan-2-carboxylic acid hydrazide with ammonium thiocyanate in acidic ethanol yields a thiosemicarbazide intermediate.
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Cyclization under basic conditions forms the thiazolopyridine framework.
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Functionalization with Carbamates:
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Introduction of the ethyl carbamate group is achieved via reaction with ethyl chloroformate or similar reagents under controlled conditions.
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Final Product Isolation:
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Recrystallization or chromatographic purification ensures high-purity compound isolation.
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Biological Significance and Applications
The heterocyclic nature of this compound makes it a candidate for various pharmacological evaluations:
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Antimicrobial Activity:
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Anticancer Potential:
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Anti-inflammatory Effects:
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The presence of electron-rich furan rings can modulate oxidative stress pathways.
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Analytical Characterization
The compound's identity and purity can be confirmed using advanced analytical techniques:
Research Findings
Studies on similar compounds have revealed:
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Strong antimicrobial activity against gram-positive bacteria due to the electron-rich heterocyclic system .
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Potential enzyme inhibition properties that could be explored for drug design .
Further computational studies and docking experiments could provide insights into the binding mechanisms of this compound with biological targets.
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